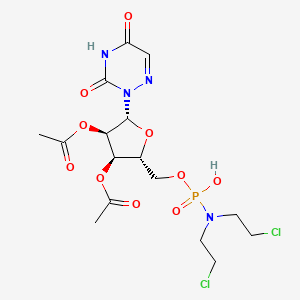
(2',3'-Di-O-acetyl-6-azauridine-5')-bis-(2-chloroethyl)amido-phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid is a synthetic compound that combines nucleoside analogs with alkylating agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using acetyl groups.
Introduction of Azido Group: The azido group is introduced at the 6-position of the uridine derivative.
Formation of Phosphoric Acid Derivative: The bis-(2-chloroethyl)amido-phosphoric acid moiety is synthesized separately and then coupled with the protected nucleoside.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group.
Reduction: Reduction reactions could convert the azido group to an amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the azido group.
Reduction: Amino derivatives.
Substitution: Substituted derivatives where the chloroethyl groups are replaced by nucleophiles.
Scientific Research Applications
Chemistry
The compound can be used as a building block for more complex molecules in synthetic organic chemistry.
Biology
In biological research, it may be used to study the effects of nucleoside analogs and alkylating agents on cellular processes.
Medicine
Industry
Could be used in the synthesis of specialized chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the alkylation of DNA. The bis-(2-chloroethyl)amido-phosphoric acid moiety can form covalent bonds with DNA, leading to cross-linking and disruption of DNA function. This can trigger cell death, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Azauridine: A nucleoside analog with antiviral properties.
Bis-(2-chloroethyl)amine: An alkylating agent used in chemotherapy.
Uniqueness
(2’,3’-Di-O-acetyl-6-azauridine-5’)-bis-(2-chloroethyl)amido-phosphoric acid combines the properties of nucleoside analogs and alkylating agents, potentially offering a dual mechanism of action that could enhance its therapeutic efficacy.
Properties
CAS No. |
20603-63-8 |
|---|---|
Molecular Formula |
C16H23Cl2N4O10P |
Molecular Weight |
533.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-[[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methoxy]phosphonamidic acid |
InChI |
InChI=1S/C16H23Cl2N4O10P/c1-9(23)30-13-11(8-29-33(27,28)21(5-3-17)6-4-18)32-15(14(13)31-10(2)24)22-16(26)20-12(25)7-19-22/h7,11,13-15H,3-6,8H2,1-2H3,(H,27,28)(H,20,25,26)/t11-,13-,14-,15-/m1/s1 |
InChI Key |
IGQSSGGXXFGWDN-NMFUWQPSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C(=O)NC(=O)C=N2)COP(=O)(N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
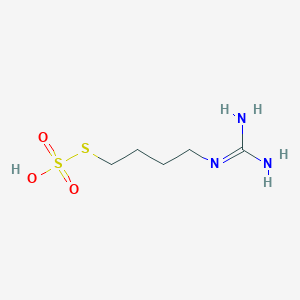
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
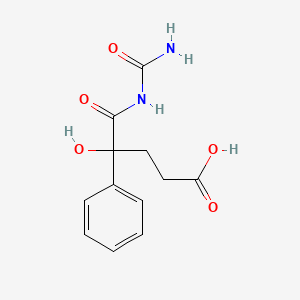
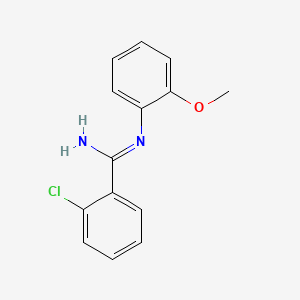
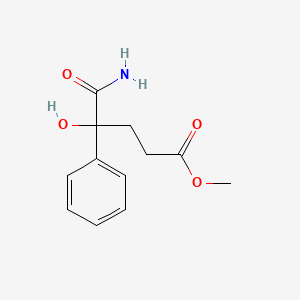

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)


![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

